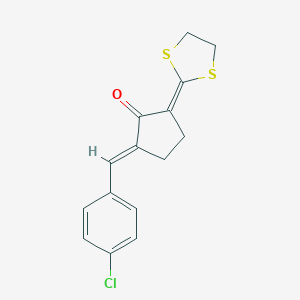![molecular formula C16H22O6S2 B290174 Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate, also known as MESA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MESA is a member of the thiol-containing compounds family, and its chemical structure contains two sulfhydryl groups that make it a potent reducing agent.
作用機序
The mechanism of action of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate is based on its reducing properties. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate contains two sulfhydryl groups that can donate electrons to other molecules, thereby reducing them. This mechanism of action makes Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate a potent reducing agent that can protect cells from oxidative damage and inflammation.
Biochemical and Physiological Effects:
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and protect cells from oxidative damage. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate a potential candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate in lab experiments include its potent reducing properties, its antioxidant and anti-inflammatory effects, and its potential use in the synthesis of proteins, peptides, and metal nanoparticles. However, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has some limitations, such as its potential toxicity at high concentrations and its instability in aqueous solutions.
将来の方向性
For Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate research include the study of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Further research is also needed to explore the use of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate as a radioprotective agent in cancer therapy. In addition, the synthesis of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate derivatives with improved stability and reduced toxicity is an area of future research. Finally, the use of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate in the synthesis of metal nanoparticles with controlled size and morphology is an area of interest for materials science researchers.
合成法
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate is synthesized through a multistep process that involves the reaction of 2-(4-bromophenoxy)ethylamine with 2-(2-methoxy-2-oxoethylsulfanyl)ethanol in the presence of a base. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to give the final product, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate. The purity of the compound can be increased through recrystallization or chromatography techniques.
科学的研究の応用
Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has also been studied for its potential use as a radioprotective agent in cancer therapy.
In biochemistry, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been used as a reducing agent in the synthesis of proteins and peptides. It has also been shown to have a protective effect on enzymes, which makes it a potential candidate for the stabilization of proteins in various industrial applications.
In materials science, Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate has been studied for its potential use in the synthesis of metal nanoparticles. The reducing properties of Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate make it a suitable candidate for the synthesis of metal nanoparticles with controlled size and morphology.
特性
分子式 |
C16H22O6S2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
methyl 2-[2-[4-[2-(2-methoxy-2-oxoethyl)sulfanylethoxy]phenoxy]ethylsulfanyl]acetate |
InChI |
InChI=1S/C16H22O6S2/c1-19-15(17)11-23-9-7-21-13-3-5-14(6-4-13)22-8-10-24-12-16(18)20-2/h3-6H,7-12H2,1-2H3 |
InChIキー |
PIRWIMAEOCKOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCCOC1=CC=C(C=C1)OCCSCC(=O)OC |
正規SMILES |
COC(=O)CSCCOC1=CC=C(C=C1)OCCSCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
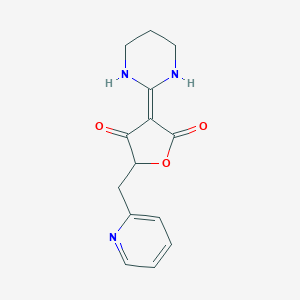
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
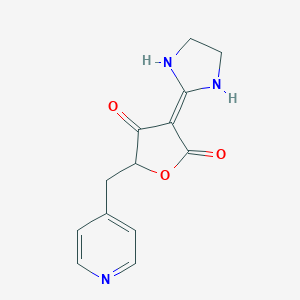
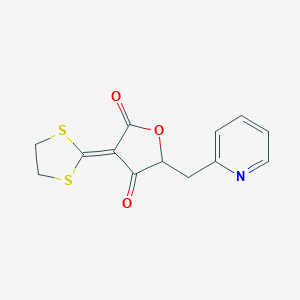
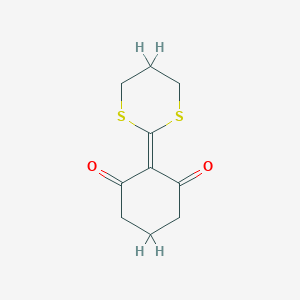
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
